N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide
CAS No.: 477886-79-6
Cat. No.: VC4288796
Molecular Formula: C23H20BrFN2O5
Molecular Weight: 503.324
* For research use only. Not for human or veterinary use.
![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide - 477886-79-6](/images/structure/VC4288796.png)
Specification
CAS No. | 477886-79-6 |
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Molecular Formula | C23H20BrFN2O5 |
Molecular Weight | 503.324 |
IUPAC Name | N-[(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
Standard InChI | InChI=1S/C23H20BrFN2O5/c1-29-20-10-15(11-21(30-2)22(20)31-3)23(28)27-26-13-14-6-4-5-7-18(14)32-19-9-8-16(24)12-17(19)25/h4-13H,1-3H3,(H,27,28)/b26-13+ |
Standard InChI Key | NLLCHKCTLMMYTM-LGJNPRDNSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Br)F |
Introduction
N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique structural arrangement, incorporating a hydrazide functional group, which is often associated with various biological activities. The presence of bromine and fluorine substituents enhances its reactivity and may influence its pharmacological properties.
Synthesis of N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide
The synthesis of this compound typically involves a multi-step reaction process. A common approach includes the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product. The reactions are generally performed to ensure efficient heat transfer and dissolution of reactants.
Synthesis Steps
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Preparation of Starting Materials: This involves the synthesis of appropriate starting materials, such as the preparation of the phenolic and methoxy components.
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Condensation Reaction: A condensation reaction is typically used to form the methylidene linkage between the phenyl and the hydrazide moiety.
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Purification: The final product is purified using techniques such as recrystallization or chromatography.
Potential Applications
This compound represents an interesting subject for further research given its diverse potential applications across various fields of chemistry and biology. Its unique structure suggests potential biological activity, which could be explored in medicinal chemistry for drug development.
Potential Biological Activities
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Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in combating infections.
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Anticancer Activity: The presence of a hydrazide group may confer anticancer properties, although specific studies on this compound are needed.
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Pharmacological Properties: The bromine and fluorine substituents may influence its interaction with biological targets, potentially leading to novel pharmacological effects.
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